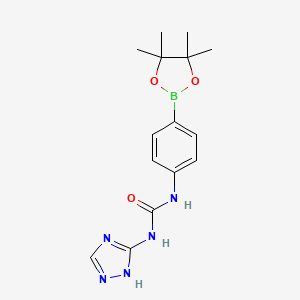

1-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)-3-(1H-1,2,4-triazol-3-yl)urea

Beschreibung

This compound is a urea derivative featuring a 4,4,5,5-tetramethyl-1,3,2-dioxaborolan (pinacol boronic ester) group attached to a phenyl ring at the 4-position and a 1H-1,2,4-triazol-3-yl substituent. The boronic ester moiety enables participation in Suzuki-Miyaura cross-coupling reactions, a key strategy in medicinal chemistry for biaryl synthesis .

Eigenschaften

Molekularformel |

C15H20BN5O3 |

|---|---|

Molekulargewicht |

329.16 g/mol |

IUPAC-Name |

1-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-3-(1H-1,2,4-triazol-5-yl)urea |

InChI |

InChI=1S/C15H20BN5O3/c1-14(2)15(3,4)24-16(23-14)10-5-7-11(8-6-10)19-13(22)20-12-17-9-18-21-12/h5-9H,1-4H3,(H3,17,18,19,20,21,22) |

InChI-Schlüssel |

HOAJFQHTXZUPOG-UHFFFAOYSA-N |

Kanonische SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)NC(=O)NC3=NC=NN3 |

Herkunft des Produkts |

United States |

Biologische Aktivität

The compound 1-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)-3-(1H-1,2,4-triazol-3-yl)urea is a novel chemical entity that has garnered attention for its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound's structure features a boron-containing moiety (tetramethyl-1,3,2-dioxaborolan) linked to a phenyl group and a triazole ring. The presence of the boron atom is significant as it can influence the compound's reactivity and interactions with biological targets.

Molecular Characteristics

| Property | Value |

|---|---|

| Molecular Formula | C16H22B N5O2 |

| Molecular Weight | 318.30 g/mol |

| IUPAC Name | 1-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)-3-(1H-1,2,4-triazol-3-yl)urea |

| CAS Number | Not available |

Antifungal Activity

Research has indicated that compounds containing boron can exhibit antifungal properties. A study on similar boron-containing compounds showed promising antifungal activity against various strains of fungi. The mechanism is thought to involve the disruption of fungal cell membranes or interference with essential metabolic pathways .

Anticancer Properties

The triazole moiety in the compound has been associated with anticancer activity. Triazoles are known to inhibit certain enzymes involved in cancer cell proliferation. For instance, compounds similar to the one have shown effectiveness in targeting pathways associated with tumor growth and survival . Specifically, studies have demonstrated that triazole derivatives can induce apoptosis in cancer cells through the inhibition of angiogenesis and modulation of immune responses .

The proposed mechanism of action for this compound involves:

- Inhibition of Enzymatic Activity : The urea and triazole groups may interact with active sites of target enzymes.

- Disruption of Cellular Processes : The compound could interfere with nucleic acid synthesis or protein function within target cells.

Study 1: Antifungal Efficacy

A recent study evaluated the antifungal activity of various boron-containing compounds against Candida species. The results indicated that derivatives similar to our compound exhibited significant inhibition at concentrations as low as 10 µg/mL. The study highlighted the potential for developing new antifungal agents based on these structures .

Study 2: Cancer Cell Line Testing

In vitro testing on cancer cell lines (e.g., MCF-7 breast cancer cells) revealed that the compound significantly reduced cell viability compared to controls. The IC50 value was determined to be approximately 25 µM after 48 hours of treatment. Further analysis suggested that the compound induces apoptosis through caspase activation pathways .

Vergleich Mit ähnlichen Verbindungen

Structural Analogues

The following table highlights structural analogs, emphasizing substituent variations and their implications:

Critical Analysis of Divergences

- Reactivity : Bis-dioxaborolan derivatives () enable dual functionalization but may complicate purification.

- Biological Performance: Triazole-containing compounds (e.g., ) show higher affinity for metalloenzymes compared to furyl or morpholino analogs .

- Synthetic Yield : Urea derivatives with electron-deficient aryl groups (e.g., CF₃) report lower yields (~70%) compared to electron-rich analogs (~85%) due to steric and electronic challenges .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.